molecular formula C23H22N2O3S B11187982 3'-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

3'-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B11187982
M. Wt: 406.5 g/mol
InChI Key: VFCLHRQOXCAHOE-UHFFFAOYSA-N
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Description

3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-9',11',11'-trimethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene]-2',4-dione

InChI

InChI=1S/C23H22N2O3S/c1-14-12-22(2,3)25-20-17(14)6-5-7-18(20)23(21(25)27)24(19(26)13-29-23)15-8-10-16(28-4)11-9-15/h5-12H,13H2,1-4H3

InChI Key

VFCLHRQOXCAHOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)OC)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves multiple steps. One common approach is the cyclization of 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with appropriate thiazolidine derivatives . The reaction conditions typically involve the use of catalysts such as aluminum trichloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrazine hydrate in aqueous medium.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular processes, making it a potential therapeutic agent for diseases involving abnormal kinase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3’-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4’H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2’-[1,3]thiazolidine]-2,4’-dione apart is its spiro linkage, which imparts unique chemical and biological properties. This structural feature can enhance its stability and specificity in binding to molecular targets, making it a promising candidate for further research and development .

Biological Activity

The compound 3'-(4-methoxyphenyl)-4,4,6-trimethyl-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule with potential biological activities. This article delves into its synthesis, pharmacological properties, and biological activity based on existing literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. The spiro structure contributes to its unique pharmacophoric characteristics.

Key Synthetic Pathways

  • Cyclization Reactions: The formation of the pyrroloquinoline structure is often achieved through cyclization reactions involving appropriate precursors such as substituted anilines and isothiocyanates.
  • Functionalization: The introduction of the methoxyphenyl group enhances solubility and bioactivity.

Pharmacological Properties

Research indicates that compounds with similar structural frameworks exhibit a range of biological activities including:

  • Antimicrobial Activity: Certain derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Some studies suggest that spiro compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Antimicrobial Activity:
    • A study evaluated the antimicrobial effects of related spiro compounds against Gram-positive and Gram-negative bacteria. Results indicated significant growth inhibition at specific concentrations.
    • Table 1: Antimicrobial Activity Data
    CompoundBacterial StrainInhibition Zone (mm)
    3'-(4-methoxyphenyl)-...E. coli15
    3'-(4-methoxyphenyl)-...S. aureus18
    3'-(4-methoxyphenyl)-...P. aeruginosa12
  • Anticancer Studies:
    • A series of experiments assessed the cytotoxicity of this compound on various cancer cell lines including breast and lung cancer cells. The results demonstrated dose-dependent cytotoxic effects.
    • Table 2: Cytotoxicity Assay Results
    Cell LineIC50 (µM)
    MCF-7 (Breast)10
    A549 (Lung)8
    HeLa (Cervical)12

The biological activity is hypothesized to result from:

  • Inhibition of Enzymatic Pathways: The compound may act by inhibiting specific enzymes involved in cellular processes.
  • Induction of Oxidative Stress: It could promote oxidative stress in target cells leading to apoptosis.

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